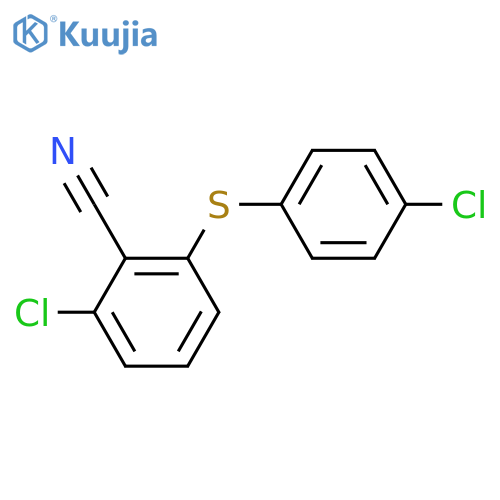

Cas no 91822-05-8 (2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile)

2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- CS-0233544

- AKOS006037084

- 2-chloro-6-(4-chlorophenyl)sulfanylbenzonitrile

- 91822-05-8

- 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile

- C13H7Cl2NS

- EN300-134352

- Benzonitrile, 2-chloro-6-[(4-chlorophenyl)thio]-

- 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile

-

- インチ: 1S/C13H7Cl2NS/c14-9-4-6-10(7-5-9)17-13-3-1-2-12(15)11(13)8-16/h1-7H

- InChIKey: UCXMCFUSNMRWQZ-UHFFFAOYSA-N

- SMILES: ClC1=CC=CC(=C1C#N)SC1C=CC(=CC=1)Cl

計算された属性

- 精确分子量: 278.9676258g/mol

- 同位素质量: 278.9676258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 17

- 回転可能化学結合数: 2

- 複雑さ: 293

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.1Ų

- XLogP3: 5

じっけんとくせい

- 密度みつど: 1.42±0.1 g/cm3(Predicted)

- Boiling Point: 424.7±45.0 °C(Predicted)

2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-134352-5.0g |

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95% | 5.0g |

$1199.0 | 2023-02-15 | |

| Enamine | EN300-134352-10.0g |

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95% | 10.0g |

$1778.0 | 2023-02-15 | |

| Enamine | EN300-134352-0.1g |

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95% | 0.1g |

$113.0 | 2023-02-15 | |

| TRC | C614390-250mg |

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 250mg |

$ 340.00 | 2022-06-06 | ||

| TRC | C614390-25mg |

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 25mg |

$ 70.00 | 2022-06-06 | ||

| TRC | C614390-50mg |

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Enamine | EN300-134352-2.5g |

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95% | 2.5g |

$810.0 | 2023-02-15 | |

| Enamine | EN300-134352-250mg |

2-chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95.0% | 250mg |

$162.0 | 2023-09-30 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304214-2.5g |

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95% | 2.5g |

¥18954.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1304214-50mg |

2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile |

91822-05-8 | 95% | 50mg |

¥1778.00 | 2024-04-25 |

2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile 関連文献

-

1. Back matter

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686

-

6. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

7. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868

2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrileに関する追加情報

2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile (CAS No. 91822-05-8): A Comprehensive Technical Overview

2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile (CAS No. 91822-05-8) is a specialized organic compound that has gained significant attention in recent years due to its unique chemical structure and potential applications. This sulfur-containing benzonitrile derivative features two chlorine substituents, making it particularly interesting for researchers exploring heterocyclic chemistry and agrochemical intermediates.

The molecular structure of 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile consists of a benzonitrile core with a chloro substituent at the 2-position and a 4-chlorophenylsulfanyl group at the 6-position. This specific arrangement contributes to its molecular stability and reactivity profile, which are currently being investigated for various synthetic applications. Recent studies in organic synthesis methodologies have highlighted the compound's potential as a building block for more complex molecular architectures.

From a physical property perspective, 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile typically appears as a crystalline solid at room temperature. Its solubility characteristics show moderate dissolution in common organic solvents such as dichloromethane, acetone, and ethyl acetate, while being practically insoluble in water. These properties make it particularly suitable for solution-phase chemical reactions and crystallization studies that are frequently discussed in modern chemistry forums.

The compound's spectroscopic properties have been extensively characterized. Infrared spectroscopy reveals characteristic absorptions for the nitrile group around 2220 cm⁻¹, while the aromatic C-Cl stretches appear between 700-800 cm⁻¹. In NMR spectroscopy, the protons on the aromatic rings produce distinctive splitting patterns that are valuable for structural verification and purity assessment - topics that consistently rank high in chemical database searches.

Recent advancements in green chemistry have sparked interest in the environmental profile of 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile. Researchers are investigating its biodegradation pathways and environmental persistence, addressing common concerns raised in ecological chemistry discussions. The compound's structure-activity relationships are also being explored to understand how modifications might affect its environmental impact.

In the field of material science, 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile has shown promise as a precursor for functional materials. Its ability to participate in various cross-coupling reactions makes it valuable for creating novel conjugated systems with potential applications in organic electronics. These applications align with current research trends toward sustainable materials and energy-efficient technologies.

The synthetic versatility of 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile is demonstrated by its participation in numerous name reactions. It can undergo nucleophilic aromatic substitution at the chloro positions, while the nitrile group offers opportunities for functional group transformations. These characteristics make it a valuable subject for mechanistic studies and reaction optimization - topics frequently searched by synthetic chemists.

Quality control of 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile typically involves HPLC analysis with UV detection, as the aromatic system provides strong chromophores. The compound's chromatographic behavior and purification techniques are often discussed in chemical manufacturing forums, reflecting industry interest in process chemistry optimization.

From a safety perspective, standard laboratory precautions are recommended when handling 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile. While not classified as highly hazardous, proper personal protective equipment should be used, including gloves and eye protection. These safety considerations align with growing interest in laboratory best practices and chemical handling protocols across research institutions.

The commercial availability of 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile has increased in recent years, with several specialty chemical suppliers offering it for research purposes. Its market trends reflect the growing demand for specialty intermediates in pharmaceutical and materials research. Current pricing data and supply chain information for this compound are frequently requested in chemical procurement discussions.

Future research directions for 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile may explore its potential in catalysis and ligand design, areas that have seen increased academic interest. The compound's structure-property relationships could also be further investigated for materials applications, particularly in developing new organic semiconductors with tailored electronic properties.

In conclusion, 2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile (CAS No. 91822-05-8) represents an important building block in modern organic chemistry with diverse potential applications. Its unique combination of chemical functionality and structural features continues to attract research attention across multiple disciplines, from synthetic methodology development to advanced materials design. As chemical research evolves toward more sustainable practices and functional materials, this compound is likely to maintain its relevance in scientific investigations.

91822-05-8 (2-Chloro-6-(4-chlorophenyl)sulfanylbenzonitrile) Related Products

- 105827-77-8(1H-Imidazol-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-,monohydrobromide)

- 1357352-69-2(7-Chloro-2-methanesulfonyl-benzooxazole)

- 1346606-52-7(Tri(16-hydroxy)oleoylglycerol)

- 1034131-06-0(7-bromo-1-methyl-1H,2H,4H-pyrido3,2-d1,3oxazine-2,4-dione)

- 1207034-95-4(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-N-[3-(propan-2-yl)phenyl]thiophene-2-carboxamide)

- 32823-06-6(Aluminum Metaphosphate)

- 6449-46-3(1-Propanamine,2-(phenylmethoxy)-)

- 2171667-20-0(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-enamido-2-fluorobenzoic acid)

- 2060040-95-9(3-5-(3-methylazetidin-3-yl)-1,3,4-oxadiazol-2-ylpyridine)

- 1803876-54-1(5-Ethylbenzo[d]oxazole-2-carbonyl chloride)